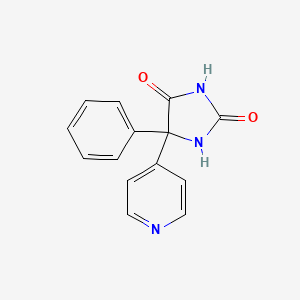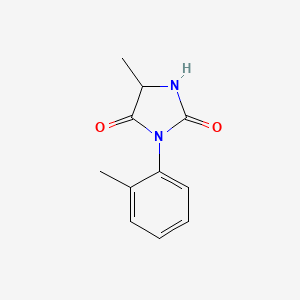![molecular formula C20H16N4O B15217535 5-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one CAS No. 833488-15-6](/img/structure/B15217535.png)
5-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Amino-6-(p-tolyl)pyrimidin-4-yl)quinolin-8-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core substituted with a pyrimidine ring, which is further functionalized with an amino group and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-6-(p-tolyl)pyrimidin-4-yl)quinolin-8-ol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, which can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process involves several steps including ring closure, aromatization, S-methylation, and oxidation to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-6-(p-tolyl)pyrimidin-4-yl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline derivatives.
Scientific Research Applications
5-(2-Amino-6-(p-tolyl)pyrimidin-4-yl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Amino-6-(p-tolyl)pyrimidin-4-yl)quinolin-8-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and have shown similar biological activities, such as antitrypanosomal and antiplasmodial effects.
Quinoline Derivatives: Compounds with a quinoline core are widely studied for their medicinal properties, including antimalarial and anticancer activities.
Uniqueness
What sets 5-(2-Amino-6-(p-tolyl)pyrimidin-4-yl)quinolin-8-ol apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
833488-15-6 |
|---|---|
Molecular Formula |
C20H16N4O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-[2-amino-6-(4-methylphenyl)pyrimidin-4-yl]quinolin-8-ol |
InChI |
InChI=1S/C20H16N4O/c1-12-4-6-13(7-5-12)16-11-17(24-20(21)23-16)14-8-9-18(25)19-15(14)3-2-10-22-19/h2-11,25H,1H3,(H2,21,23,24) |
InChI Key |
QVWPBHMVLUSIOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C4C=CC=NC4=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


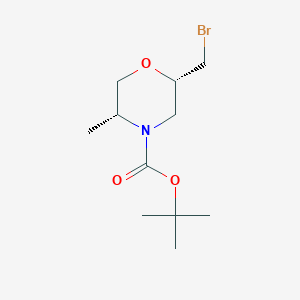
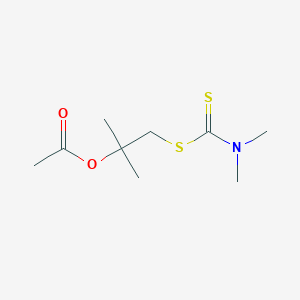
![2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15217472.png)
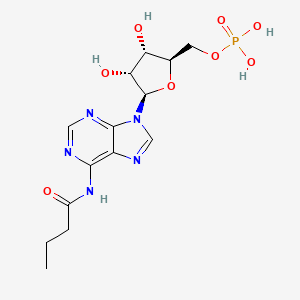
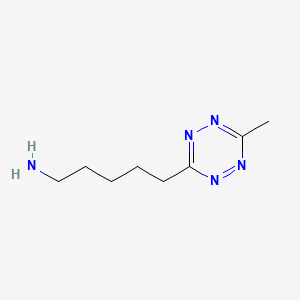
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B15217502.png)
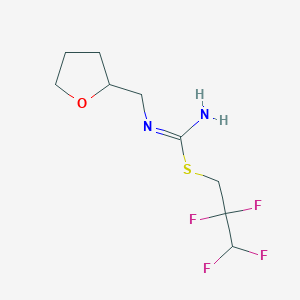
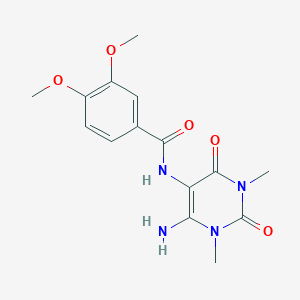
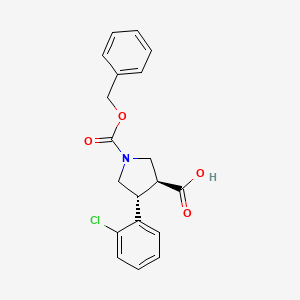
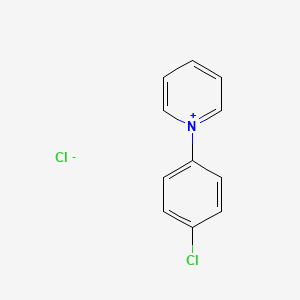

![2-(Spiro[3.3]heptan-2-yl)acetaldehyde](/img/structure/B15217538.png)
